molecular formula C22H26N6O B2415061 5-methyl-1-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 924837-93-4

5-methyl-1-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2415061
CAS RN: 924837-93-4
M. Wt: 390.491
InChI Key: WGPQGOONDGSEBL-UHFFFAOYSA-N
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Description

5-methyl-1-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H26N6O and its molecular weight is 390.491. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-1-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Tuberculostatic Activity

Research has shown that derivatives of phenylpiperazine, similar in structure to the compound , have been synthesized and tested for tuberculostatic activity. These compounds, upon undergoing various reactions, demonstrated minimum inhibiting concentrations (MIC) within the range of 25 - 100 mg/ml, indicating potential applications in combating tuberculosis (Foks et al., 2004).

Antibacterial Activity

Triazole analogues of piperazine have been developed and evaluated for their antibacterial efficacy against human pathogenic bacteria such as Escherichia coli and Klebsiella pneumoniae. Among these, compounds with specific moieties on the piperazine ring showed significant inhibition of bacterial growth, suggesting their potential as novel antibacterial agents (Nagaraj et al., 2018).

Conformational and NQR Analysis

Studies involving phosphoric triamides containing piperazinyl groups have been conducted to understand their conformational properties and Nuclear Quadrupole Resonance (NQR) analysis. These studies contribute to the broader understanding of the structural dynamics and electronic characteristics of such compounds, which can be critical in designing more effective molecules for various applications (Shariatinia et al., 2012).

Anticancer and Anti-inflammatory Agents

The synthesis of pyrazolopyrimidines derivatives has shown promising results as anticancer and anti-5-lipoxygenase agents. These compounds, synthesized through various chemical reactions, demonstrated cytotoxicity against cancer cell lines and inhibition of 5-lipoxygenase, suggesting their potential in cancer therapy and inflammation treatment (Rahmouni et al., 2016).

properties

IUPAC Name

5-methyl-1-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-16-4-8-20(9-5-16)28-17(2)21(24-25-28)22(29)23-18-6-10-19(11-7-18)27-14-12-26(3)13-15-27/h4-11H,12-15H2,1-3H3,(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPQGOONDGSEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)N4CCN(CC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

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